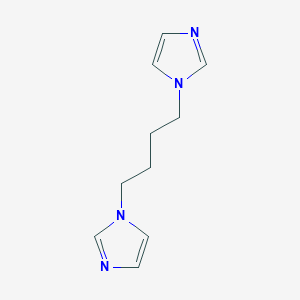

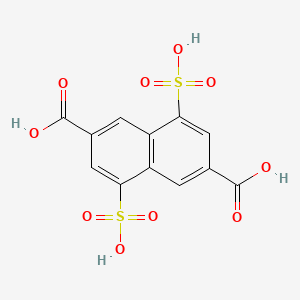

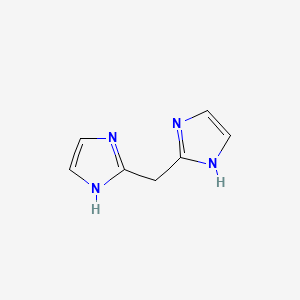

![molecular formula C34H26O4 B3069459 (R)-3,3'-联(4-甲氧基苯基)-[1,1'-联萘]-2,2'-二醇 CAS No. 756491-51-7](/img/structure/B3069459.png)

(R)-3,3'-联(4-甲氧基苯基)-[1,1'-联萘]-2,2'-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of binaphthalene, which is a type of polycyclic aromatic hydrocarbon with two naphthalene units connected by a carbon-carbon bond . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For example, one method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another method involves the reaction of 4-methoxyphenylacetic acid with oxalylchloride, followed by reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . These studies typically involve the calculation of optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. The drug acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers were analyzed using the Spartan 08 package program .科学研究应用

手性布朗斯台德酸催化剂: Hu 等人 (2012) 的一项研究重点研究了类似化合物 (R)-3,3′-联(9-菲基)-1,1′-联萘-2,2′-二醇,它充当手性布朗斯台德酸催化剂。它在亲电质子化和氮杂 Diels-Alder 反应中发挥作用,突出了其在不对称合成中的潜力 (Hu, Wenhao et al., 2012).

杂化有机-无机材料合成: Jaffrès 等人 (1998) 描述的 6,6′-联(二乙氧基膦酰基)-1,1′-联萘-2,2′-二醇的合成允许研究富电子芳基溴化物中的膦酸化,这是创建杂化有机无机材料的关键中间体 (Jaffrès, P., Bar, N., & Villemin, D., 1998).

外消旋混合物拆分: Liu 等人 (2003) 报告了一种经济的方法来制备对映体纯 [1,1′-联萘]-2,2′-二醇,这在外消旋混合物拆分中至关重要。这在创建用于各种化学过程的手性化合物中具有重要意义 (Liu, Dejun et al., 2003).

手性磷酸: Wang Zhi-jin (2014) 的研究涉及由 6,6'-取代的 BINOL 衍生的手性磷酸的合成,展示了这些化合物在不对称合成和催化中的效用 (Wang Zhi-jin, 2014).

不对称氢化: Inagaki 等人 (1997) 从对映体纯 (R)-1,1′-联萘-2,2′-二醇合成了一个手性双膦配体,该配体用于 α-烷基苯乙烯的不对称氢化。这项研究说明了该化合物在提高氢化反应的效率和选择性中的作用 (Inagaki, K. et al., 1997).

路易斯酸-路易斯碱催化剂: Casas 等人 (2003) 研究了 BINOLAM–AlCl's,即 3,3′-联(二乙氨基甲基)-2,2′-二羟基-1,1′-联萘 (BINOLAM) 的衍生物,作为路易斯酸-路易斯碱催化剂,用于甲基氰基甲酸酯与醛的不对映选择性加成 (Casas, J. et al., 2003).

旋光拆分: Mazaleyrat 和 Wakselman (1996) 开发了一种使用 1,1′-联萘-2,2′-二醇的方法来光学拆分双(溴甲基)-1,1′-联萘基,进一步突出了该化合物在立体选择性合成中的用途 (Mazaleyrat, J. & Wakselman, M., 1996).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[2-hydroxy-3-(4-methoxyphenyl)naphthalen-1-yl]-3-(4-methoxyphenyl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h3-20,35-36H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWULKUPHJNJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)